molecular formula C19H17FN4O4 B7885937 2-(acetylamino)-N-(4-fluoro-3-nitrophenyl)-3-(1H-indol-3-yl)propanamide

2-(acetylamino)-N-(4-fluoro-3-nitrophenyl)-3-(1H-indol-3-yl)propanamide

Cat. No.: B7885937
M. Wt: 384.4 g/mol
InChI Key: XMVZWDWKDHDZSU-UHFFFAOYSA-N
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Description

2-(acetylamino)-N-(4-fluoro-3-nitrophenyl)-3-(1H-indol-3-yl)propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an indole moiety, a nitro group, and a fluoro-substituted phenyl ring, making it a subject of study in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(acetylamino)-N-(4-fluoro-3-nitrophenyl)-3-(1H-indol-3-yl)propanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the indole derivative, followed by the introduction of the acetylamino group. The fluoro-nitrophenyl moiety is then attached through a series of coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters like temperature, pressure, and pH ensures consistency and efficiency in the production process. Purification steps, including crystallization and chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(acetylamino)-N-(4-fluoro-3-nitrophenyl)-3-(1H-indol-3-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: The primary product is the corresponding amine.

    Substitution: The major products depend on the nucleophile used but can include various substituted phenyl derivatives.

Scientific Research Applications

2-(acetylamino)-N-(4-fluoro-3-nitrophenyl)-3-(1H-indol-3-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(acetylamino)-N-(4-fluoro-3-nitrophenyl)-3-(1H-indol-3-yl)propanamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The nitro and fluoro groups may enhance the compound’s binding affinity and specificity towards these targets. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(acetylamino)-N-(4-chloro-3-nitrophenyl)-3-(1H-indol-3-yl)propanamide
  • 2-(acetylamino)-N-(4-bromo-3-nitrophenyl)-3-(1H-indol-3-yl)propanamide
  • 2-(acetylamino)-N-(4-methyl-3-nitrophenyl)-3-(1H-indol-3-yl)propanamide

Uniqueness

Compared to its analogs, 2-(acetylamino)-N-(4-fluoro-3-nitrophenyl)-3-(1H-indol-3-yl)propanamide exhibits unique properties due to the presence of the fluoro group. Fluorine atoms can significantly influence the compound’s electronic properties, enhancing its stability and reactivity. This makes it a valuable compound for studying structure-activity relationships and for developing new therapeutic agents.

Properties

IUPAC Name

2-acetamido-N-(4-fluoro-3-nitrophenyl)-3-(1H-indol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O4/c1-11(25)22-17(8-12-10-21-16-5-3-2-4-14(12)16)19(26)23-13-6-7-15(20)18(9-13)24(27)28/h2-7,9-10,17,21H,8H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMVZWDWKDHDZSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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